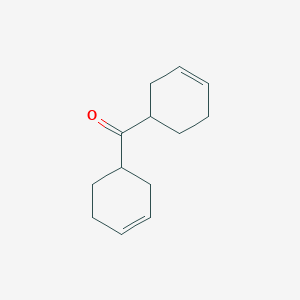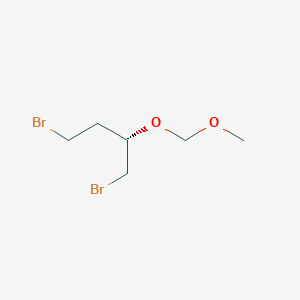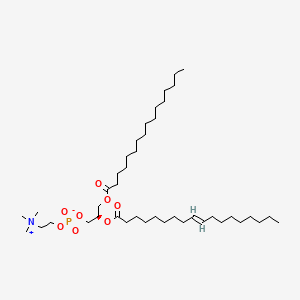
2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of diacylglycerol phospholipid. It is an important component of cell membranes and is commonly used in biophysical experiments to study lipid rafts and other membrane-related phenomena . This compound is naturally present in eukaryotic cell membranes and is also available commercially .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production often involves the extraction and purification of natural phospholipids from sources like soybeans or egg yolk. This process uses non-toxic solvent extraction and chromatographic procedures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidative decomposition, especially upon exposure to ozone.
Hydrolysis: It can be hydrolyzed by phospholipases to yield lysophosphatidylcholine and free fatty acids.
Common Reagents and Conditions:
Oxidation: Ozone or other oxidizing agents.
Hydrolysis: Phospholipase enzymes under physiological conditions.
Major Products Formed:
Oxidation: Various oxidized lipid species.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is widely used in scientific research due to its role in mimicking cell membrane properties. Some of its applications include:
Biophysical Studies: Used to study lipid rafts and membrane dynamics.
Nanodiscs: Employed in systems that mimic cell membranes for structural and functional studies of membrane proteins.
Medical Research: Investigated for its role in lung surfactants and its potential in treating pulmonary conditions.
Drug Delivery: Utilized in the preparation of liposomes for targeted drug delivery.
Mechanism of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine exerts its effects primarily by integrating into cell membranes and influencing their properties. It can modulate membrane fluidity, permeability, and the organization of membrane proteins . The compound’s interaction with other lipids and proteins in the membrane can affect various cellular processes, including signal transduction and membrane trafficking .
Comparison with Similar Compounds
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which includes one saturated (palmitic acid) and one unsaturated (oleic acid) fatty acid. This composition allows it to mimic the natural lipid composition of mammalian cell membranes more accurately than some other phospholipids .
Properties
Molecular Formula |
C42H82NO8P |
|---|---|
Molecular Weight |
760.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20+/t40-/m1/s1 |
InChI Key |
WTJKGGKOPKCXLL-RYDYYDTQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
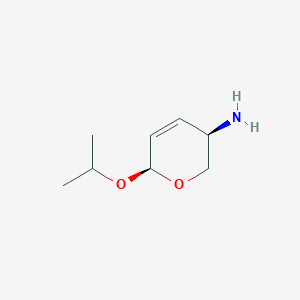

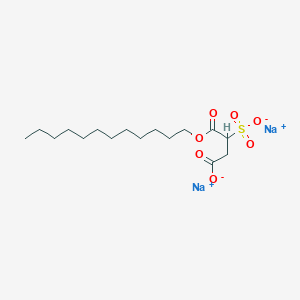
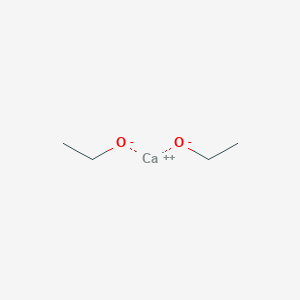

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
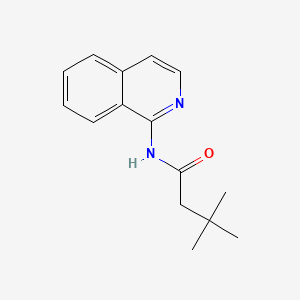
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)

